molecular formula C15H21N3O B1385165 [4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933738-43-3

[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Cat. No. B1385165
CAS RN: 933738-43-3
M. Wt: 259.35 g/mol
InChI Key: RTSFLODLKBBKJO-UHFFFAOYSA-N
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Description

“[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine” is a chemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 . It belongs to the class of organic compounds known as benzimidazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3/c1-10-2-7-13-14 (8-10)18-15 (17-13)12-5-3-11 (9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3, (H,17,18) . This indicates the arrangement of atoms and bonds in the molecule.

Scientific Research Applications

  • Antileukemic Agents :

    • A derivative, 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid, showed promising results as an antileukemic agent. This compound induced significant cell death in leukemic cells, suggesting potential use in chemotherapy (Gowda et al., 2009).
  • Antibacterial Activity :

    • Various benzimidazole derivatives demonstrated effective antibacterial properties, particularly against gram-positive bacteria such as S. aureus and B. subtilis. This research highlights the potential for these compounds in antibacterial applications (Tavman et al., 2009).
  • Hepatitis C Virus Inhibition :

    • A novel series of 3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives, derived from a benzimidazole NS5B inhibitor, showed potent inhibitory activity against the Hepatitis C Virus polymerase NS5B. This suggests potential therapeutic applications in treating Hepatitis C (Martin et al., 2011).
  • Anti-platelet and Vasodilatory Activities :

    • Some benzimidazole-imidazole derivatives were found to have significant anti-platelet and vasodilatory activities, indicating potential for use in cardiovascular therapeutics (Tanaka et al., 1994).
  • α-Glucosidase Inhibition :

    • Morpholine derivatives of benzimidazole displayed significant α-glucosidase inhibitory potential. Such inhibitors are important in managing conditions like diabetes (Menteşe et al., 2020).
  • Antiulcer Agent Development :

    • Research on solvates of benzimidazole derivatives identified compounds with improved stability and similar antiulcer activities to their parent compounds, indicating potential for developing new antiulcer agents (Yamada et al., 1996).
  • Synthetic Chemistry :

    • Novel methods for synthesizing selectively methylated benzimidazoles have been developed, expanding the toolkit for creating diverse benzimidazole-based compounds for various applications (Katritzky et al., 1994).
  • Urease Inhibition :

    • Methoxy bridged benzimidazolyl-substituted phthalocyanines were found to be potent inhibitors of urease, an enzyme involved in various physiological and pathophysiological processes (Demirbaş et al., 2018).
  • Corrosion Inhibition :

    • Benzimidazole derivatives have been studied for their potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments (Yadav et al., 2013).
  • Cancer Treatment :

    • Benzimidazole derivatives have been investigated as inhibitors of DNA topoisomerase I, an enzyme involved in cancer cell proliferation. This points to their potential use in cancer treatment (Alpan et al., 2007).

properties

IUPAC Name

[4-(6-methoxy-1H-benzimidazol-2-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-19-12-6-7-13-14(8-12)18-15(17-13)11-4-2-10(9-16)3-5-11/h6-8,10-11H,2-5,9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSFLODLKBBKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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